molecular formula C14H17NO2 B15258010 4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one

4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one

Cat. No.: B15258010
M. Wt: 231.29 g/mol
InChI Key: UXTQORLNDPVJSY-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety. This compound is of significant interest in organic chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile imines with arylidenethiohydantoins. This reaction is carried out in the presence of hydrazonyl chlorides, which generate nitrile imines in situ. The reaction proceeds at the C=C and C=S dipolarophiles in the thiohydantoin moiety, leading to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the spirocyclic structure can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is unique due to its specific combination of a hydroxyl group and an azaspiro moiety. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

4-(2-hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C14H17NO2/c16-12-6-2-1-5-10(12)11-9-15-13(17)14(11)7-3-4-8-14/h1-2,5-6,11,16H,3-4,7-9H2,(H,15,17)

InChI Key

UXTQORLNDPVJSY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(CNC2=O)C3=CC=CC=C3O

Origin of Product

United States

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